3-Phenylquinazolin-4(3h)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

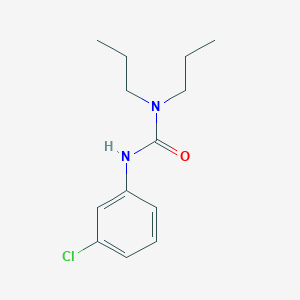

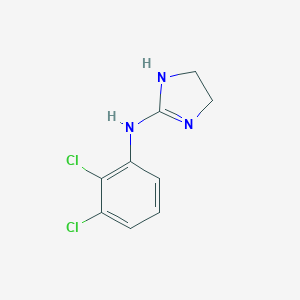

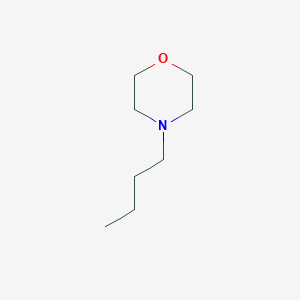

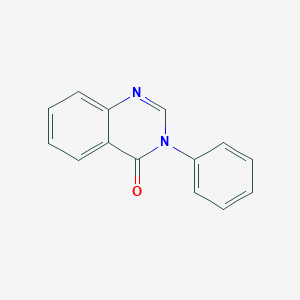

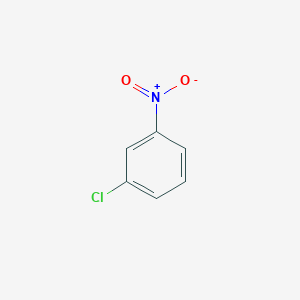

3-Phenylquinazolin-4(3h)-one is a chemical compound that belongs to the quinazolinone family, a class of compounds known for their diverse biological activities and pharmaceutical applications. The structure of 3-phenylquinazolin-4(3h)-one consists of a quinazoline ring system with a phenyl group attached at the third position. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of 3-phenylquinazolin-4(3h)-one derivatives has been achieved through various methods. One approach involves a one-pot, three-component reaction of isatoic anhydride and an aromatic aldehyde with ammonium acetate or primary amine catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Another method describes the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives catalyzed by iodine in ionic liquids, which allows for structural diversification . Additionally, a facile and novel approach to the synthesis of 2-phenylquinazolines, which can be related to the 3-phenylquinazolin-4(3h)-one structure, was developed via a tandem reaction following sp(3) C-H functionalization .

Molecular Structure Analysis

The molecular structure of 3-phenylquinazolin-4(3h)-one derivatives is characterized by the presence of a quinazoline ring system. The phenyl group at the 2-position is a common feature, while the substituents on the arylideneamino group at the 3-position can be varied to produce a range of compounds with different properties . The molecular docking studies of some derivatives have shown that certain moieties play a crucial role in increasing the binding interaction, which is significant for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of 3-phenylquinazolin-4(3h)-one derivatives is influenced by the substituents on the quinazoline ring system. For instance, the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . This demonstrates the potential for intramolecular reactions and functional group transformations within the quinazolinone framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylquinazolin-4(3h)-one derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water under neutral conditions suggests that these derivatives can have favorable solubility in aqueous media . The use of environmentally benign procedures and catalysts, such as succinimide-N-sulfonic acid and dodecylbenzenesulfonic acid, indicates that these compounds can be synthesized with consideration for green chemistry principles .

科学的研究の応用

Application 1: Synthesis of Quinazolin-4(3H)-ones

- Summary of the Application: Quinazolin-4(3H)-ones are synthesized using a green, simple, and efficient method. This method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .

- Methods of Application: The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .

- Results or Outcomes: The present synthetic method provides a straightforward strategy for the synthesis of quinazolin-4(3H)-ones .

Application 2: Direct Diversification of Unmasked Quinazolin-4(3H)-ones

- Summary of the Application: A set of direct functionalization methods of unmasked 2-phenylquinazolin-4(3H)-ones, a privileged alkaloid core, without the installation/removal event of protecting groups or exogenous coordinating moieties .

- Methods of Application: Divergent pathways were modulated with transition-metal catalysts by suppressing competitive reactivities, leading to N-arylation, annulative π-extension, or C–H fluorination .

- Results or Outcomes: This method allows for the direct diversification of unmasked quinazolin-4(3H)-ones through orthogonal reactivity modulation .

Application 3: Antimalarial Agent

- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been found to have antimalarial properties .

- Methods of Application: The compound is typically tested in vitro against various strains of malaria .

- Results or Outcomes: The compound has shown promising results in inhibiting the growth of the malaria parasite .

Application 4: Antitumor Agent

- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been studied for its potential antitumor effects .

- Methods of Application: The compound is usually tested in vitro against various types of cancer cells .

- Results or Outcomes: The compound has demonstrated potential in inhibiting the growth of tumor cells .

Application 5: Anticonvulsant

- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been found to have anticonvulsant properties .

- Methods of Application: The compound is typically tested in vitro against various strains of convulsant .

- Results or Outcomes: The compound has shown promising results in inhibiting the convulsant .

Application 6: Anti-Inflammatory

- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been studied for its potential anti-inflammatory effects .

- Methods of Application: The compound is usually tested in vitro against various types of inflammatory cells .

- Results or Outcomes: The compound has demonstrated potential in inhibiting the inflammatory response .

将来の方向性

特性

IUPAC Name |

3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIHFZPSLVDBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354859 |

Source

|

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylquinazolin-4(3h)-one | |

CAS RN |

16347-60-7 |

Source

|

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)